2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid
Description
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)5-9-1-3-10(4-2-9)6-14-8-12-7-13-14/h1-4,7-8H,5-6H2,(H,15,16) |
InChI Key |
QFQYRCVZXZBWHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)CN2C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid typically involves the formation of the triazole ring followed by its attachment to the phenylacetic acid. One common method involves the reaction of 4-bromomethylbenzoic acid with sodium azide to form the corresponding azide, which then undergoes a cycloaddition reaction with an alkyne to form the triazole ring . The reaction conditions often include the use of copper(I) catalysts and appropriate solvents to facilitate the cycloaddition.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize metal-free processes and environmentally benign conditions to construct the triazole ring .
Chemical Reactions Analysis
Types of Reactions
2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylacetic acid moiety typically yields carboxylic acids, while reduction of the triazole ring can yield dihydrotriazoles .
Scientific Research Applications
2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring can bind to metal ions, such as iron in the heme moiety of cytochrome P450 enzymes, affecting their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
2-(3-Phenyl-1H-1,2,4-triazol-1-yl)acetic Acid (CAS 1368811-52-2)
- Structural Difference : The triazole ring is substituted at the 3-position instead of the 1-position, altering electronic distribution and steric effects.
- This positional isomer may exhibit distinct reactivity in biological systems .
(1-Phenyl-1H-1,2,4-triazol-3-yl)acetic Acid (CAS 64142-86-5)
Thioether-Linked Analogs
2-((5-Phenethyl-4-R-1,2,4-triazol-3-yl)thio)acetic Acids
- Structural Difference : A sulfur atom replaces the methylene bridge, creating a thioether (–S–) linkage.
- These compounds are explored for antioxidant and antimicrobial activities, leveraging the thiol group’s redox activity .
[(4-Phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic Acids
Functionalized Derivatives
4-[1-(1H-1,2,4-Triazol-1-yl)acetamido]butanoic Acid
- Structural Difference: A butanoic acid chain replaces the phenylacetic acid group, increasing conformational flexibility.
- Applications: Potential use in prodrug design due to improved membrane permeability .
2-{3-[(1H-1,2,4-Triazol-1-yl)methyl]-5-(2-cyanopropan-2-yl)phenyl}-2-methylpropanoic Acid
Key Comparative Data
*Estimated based on analogs.
Research Implications
- Drug Design : The methylene bridge in the target compound balances lipophilicity and solubility, making it a versatile scaffold for kinase inhibitors or antimicrobial agents .
- Stability: Thioether-linked analogs may exhibit oxidative instability, whereas cyanopropyl derivatives could improve metabolic resistance .
- Pharmacokinetics : Positional isomers (e.g., 1- vs. 3-substituted triazoles) may require tailored formulations to optimize bioavailability .
Biological Activity
2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid is a compound featuring a triazole moiety, which has been recognized for its diverse biological activities. The triazole ring is known for its role in medicinal chemistry, particularly in the development of pharmaceuticals with antibacterial, anti-inflammatory, and antiviral properties. This article explores the biological activity of this compound through various studies and findings.
Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of triazole derivatives. For instance, compounds containing the triazole moiety have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. A study indicated that derivatives of 1,2,4-triazole exhibited potent antibacterial effects, with Minimum Inhibitory Concentration (MIC) values indicating their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Triazole derivatives have also been studied for their anti-inflammatory properties. Research has shown that certain compounds can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example, one derivative demonstrated an IC50 value of 20.5 µM for COX-2 inhibition, showcasing its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antiviral Activity
The antiviral potential of triazole-containing compounds has been explored in various contexts. A notable study reported that a related triazole derivative inhibited SARS-CoV-2 growth significantly in vitro, with an IC50 value of approximately 3.16 µM. This suggests that compounds with similar structures may offer therapeutic benefits against viral infections .
Case Studies
Case Study 1: Antibacterial Efficacy
A research article detailed the synthesis and antibacterial testing of several triazole derivatives, including those similar to this compound. The results indicated that these compounds had a bactericidal effect with calculated MBC/MIC ratios confirming their effectiveness against tested bacterial strains .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the mechanism by which triazole derivatives exert anti-inflammatory effects. It was found that these compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS), demonstrating their potential in managing inflammatory diseases .
Data Tables
Q & A
Q. What are the common synthetic routes for 2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid?
The compound is synthesized via condensation reactions involving triazole derivatives and phenylacetic acid precursors. For example, continuous-flow processes under optimized conditions (e.g., DMSO solvent, controlled temperature) have achieved yields up to 63% by reacting formamide with hydrazine derivatives . Alternative methods include heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid in an alkaline medium .
Q. How is the compound characterized after synthesis?
Structural confirmation relies on elemental analysis, IR spectrophotometry (to identify functional groups like -COOH and triazole rings), and chromatographic techniques (e.g., thin-layer chromatography) to verify purity . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) further validate molecular integrity .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
The compound is water-soluble, enabling aqueous-phase reactions . However, solvent selection (e.g., chlorobenzene for high-temperature syntheses) must align with reaction conditions to avoid precipitation or degradation .
Q. What stability considerations are critical for storage?
Store in tightly sealed containers under cool, dry conditions to prevent hydrolysis or oxidation. Exposure to moisture or elevated temperatures can degrade the triazole moiety .
Advanced Research Questions
Q. How can researchers optimize synthesis yields under continuous-flow conditions?
Adjust parameters such as solvent polarity (e.g., DMSO for solubility), temperature (100–110°C for reagent activation), and stoichiometric ratios (e.g., 1.15 equiv of hydrazine derivatives). Real-time monitoring via LC-MS ensures intermediate stability and reaction progression .
Q. How can contradictions in spectroscopic data across studies be resolved?
Cross-validate results using complementary techniques:
- Compare IR peaks with reference spectra for triazole (∼1550 cm⁻¹) and carboxylic acid (∼1700 cm⁻¹) groups .
- Use high-resolution MS to distinguish isotopic patterns from impurities .
- Replicate chromatographic conditions (e.g., mobile phase, column type) to ensure consistency .
Q. What strategies are used to evaluate pharmacological activity and structure-activity relationships (SAR)?
- In vitro assays : Test derivatives for enzyme inhibition (e.g., kinase or protease targets) using fluorogenic substrates .
- Molecular docking : Simulate binding interactions with target proteins (e.g., triazole coordination with metal ions in active sites) .
- SAR analysis : Modify substituents on the phenyl or triazole rings to assess effects on bioactivity and toxicity .
Q. How can derivatives be designed to enhance biological activity?
- Introduce electron-withdrawing groups (e.g., -F, -Br) on the phenyl ring to improve binding affinity .
- Replace acetic acid with thioacetic acid to enhance membrane permeability .
- Synthesize metal complexes (e.g., Zn²⁺ or Cu²⁺ salts) to exploit redox activity .
Q. What methodologies validate the purity of synthesized compounds?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .
- Elemental analysis : Match experimental C/H/N ratios with theoretical values (deviation ≤0.3%) .
- Melting point analysis : Sharp melting ranges (±2°C) indicate high crystallinity .
Q. How is this compound utilized in synthesizing complex molecules?
It serves as a key intermediate in multi-step reactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
